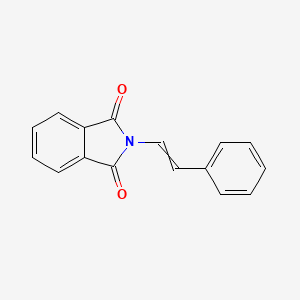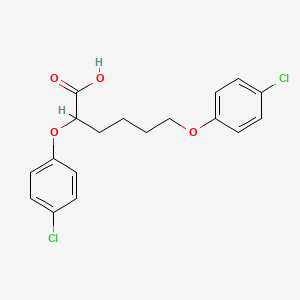
2,6-Bis(4-chlorophenoxy)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(4-chlorophenoxy)hexanoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-chlorophenoxy groups attached to a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-chlorophenoxy)hexanoic acid typically involves the reaction of 4-chlorophenol with hexanedioic acid under specific conditions. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The resulting intermediate is then subjected to further reactions to introduce the second 4-chlorophenoxy group, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the compound. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-chlorophenoxy)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,6-Bis(4-chlorophenoxy)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Bis(4-chlorophenoxy)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-chlorophenoxy)acetic acid
- 4-Chlorophenoxyacetic acid
- 2,4-Dichlorophenoxyacetic acid
Uniqueness
2,6-Bis(4-chlorophenoxy)hexanoic acid stands out due to its unique structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
130401-94-4 |
|---|---|
Molecular Formula |
C18H18Cl2O4 |
Molecular Weight |
369.2 g/mol |
IUPAC Name |
2,6-bis(4-chlorophenoxy)hexanoic acid |
InChI |
InChI=1S/C18H18Cl2O4/c19-13-4-8-15(9-5-13)23-12-2-1-3-17(18(21)22)24-16-10-6-14(20)7-11-16/h4-11,17H,1-3,12H2,(H,21,22) |
InChI Key |
BPWIMUFZTKINQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCCC(C(=O)O)OC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14274592.png)
![4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14274593.png)
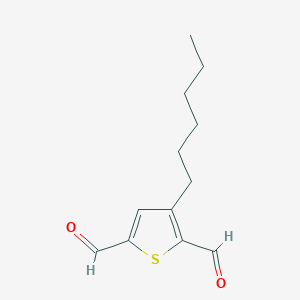
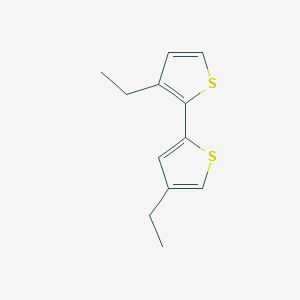
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene}](/img/structure/B14274619.png)
![2,4-Dichloro-6-[5-(3-nitrophenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14274625.png)

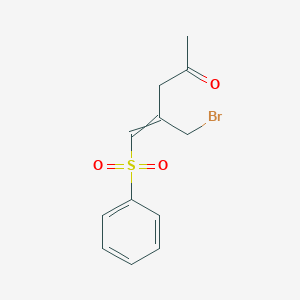
![2-[(2S,9S,12S)-12-methoxy-8,8,9-trimethyl-10,11,13-trioxatricyclo[7.2.2.01,6]tridecan-2-yl]ethanol](/img/structure/B14274647.png)
![8-Aza-5-azoniaspiro[4.5]decane, 8-phenyl-, bromide](/img/structure/B14274662.png)
![Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane](/img/structure/B14274682.png)
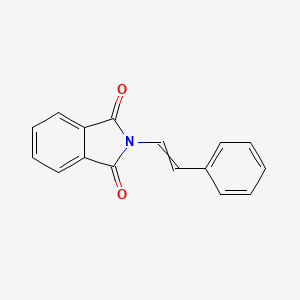
![Oxo[(2,2',4,6,6'-penta-tert-butyl-4'-ethynyl[1,1'-biphenyl]-3-yl)oxy]acetate](/img/structure/B14274686.png)
